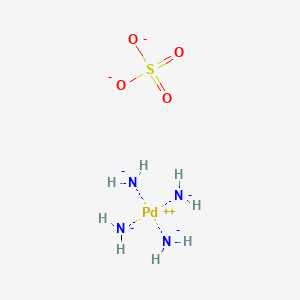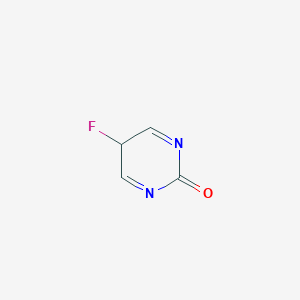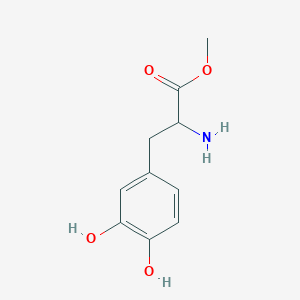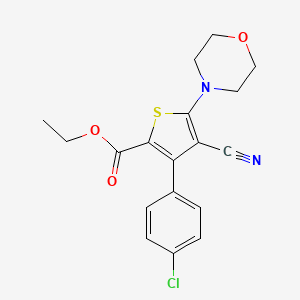
Azanide;palladium(2+);sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanide;palladium(2+);sulfate is a complex compound that combines azanide, palladium in the +2 oxidation state, and sulfate Palladium compounds are known for their catalytic properties, especially in organic synthesis and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);sulfate can be synthesized through several methods. One common approach involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. This reaction produces palladium(II) sulfate, which can then be combined with azanide to form the desired compound .
Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. This process also yields palladium(II) sulfate, which can be further reacted with azanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Azanide;palladium(2+);sulfate undergoes various types of chemical reactions, including:
Oxidation: Palladium(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0), which is a common catalyst in organic reactions.
Substitution: The azanide and sulfate ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines and amines for substitution reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) nanoparticles .
科学的研究の応用
Azanide;palladium(2+);sulfate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of azanide;palladium(2+);sulfate involves the interaction of palladium(2+) with various molecular targets. In catalytic reactions, palladium(2+) undergoes oxidative addition, transmetallation, and reductive elimination steps, facilitating the formation of new chemical bonds . The azanide and sulfate ligands can influence the reactivity and selectivity of these catalytic processes.
類似化合物との比較
Azanide;palladium(2+);sulfate can be compared with other palladium compounds, such as:
Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.
Palladium(II) chloride: A starting material for the synthesis of various palladium complexes.
Bis(triphenylphosphine)palladium chloride: A coordination compound used in cross-coupling reactions.
The uniqueness of this compound lies in its combination of azanide and sulfate ligands, which can modulate the reactivity and selectivity of palladium(2+) in catalytic processes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of azanide, palladium(2+), and sulfate provides distinct chemical properties that can be leveraged in catalysis, medicine, and materials science. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
特性
分子式 |
H8N4O4PdS-4 |
|---|---|
分子量 |
266.58 g/mol |
IUPAC名 |
azanide;palladium(2+);sulfate |
InChI |
InChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2 |
InChIキー |
LJZUZKVTPNLCTI-UHFFFAOYSA-L |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)


![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)






![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
